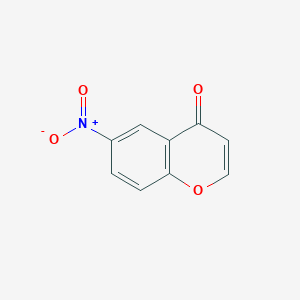

6-Nitrochromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWADBVBOPTYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357218 | |

| Record name | 6-Nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51484-05-0 | |

| Record name | 6-Nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Nitrochromone from 2-Hydroxy-5-nitroacetophenone

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 6-nitrochromone from 2-hydroxy-5-nitroacetophenone. Chromones are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug development.[1] The introduction of a nitro group at the 6-position can serve as a crucial handle for further functionalization or can itself contribute to the biological profile of the molecule.[2] This document details the Vilsmeier-Haack reaction, a reliable and efficient method for this transformation, covering the underlying mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Chromone Scaffold

The chromone, or 4H-1-benzopyran-4-one, scaffold is a privileged structure in medicinal chemistry, forming the core of many naturally occurring and synthetic compounds with diverse and potent biological activities.[1][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.

This compound, the target of this guide, is a valuable synthetic intermediate. The electron-withdrawing nature of the nitro group at the 6-position enhances the reactivity of the chromone system and provides a versatile functional group for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules.[2][4] This makes the efficient synthesis of this compound a critical step in the development of novel therapeutic agents.

Reaction Overview: The Vilsmeier-Haack Approach

The synthesis of this compound from 2-hydroxy-5-nitroacetophenone is effectively achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve a one-pot formylation and subsequent cyclization of the starting acetophenone.[5][6]

Overall Reaction Scheme:

This method is advantageous due to its high efficiency, generally good to excellent yields, and the use of readily available and relatively inexpensive reagents.[5]

Delving into the Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the substrate, leading to cyclization.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Reaction with 2-Hydroxy-5-nitroacetophenone and Cyclization

The electron-rich phenoxide, formed from 2-hydroxy-5-nitroacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. A subsequent intramolecular cyclization, facilitated by the enolate of the acetophenone, leads to the formation of the chromone ring. The final step involves the elimination of dimethylamine and water to yield the stable this compound.

The choice of the Vilsmeier-Haack reaction is predicated on its ability to effect both formylation and cyclization in a single operational pot, which is both time and resource-efficient. The electron-withdrawing nitro group on the aromatic ring does not significantly hinder this reaction, which primarily relies on the nucleophilicity of the hydroxyl group and the enolizable ketone.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 2-Hydroxy-5-nitroacetophenone | 1450-76-6 | 181.15 | 1.81 g | 1.0 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 4.1 mL (6.75 g) | 4.4 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Crushed Ice/Deionized Water | - | - | 200 g / 200 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed for extraction | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed for washing | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | - |

| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed for eluent | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed for eluent | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser with a calcium chloride guard tube

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Beakers

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

Spectrometers (NMR, IR, MS)

Reaction Procedure

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 4.1 mL (4.4 eq) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which will appear as a pale yellow to colorless viscous liquid or solid complex.

-

Reaction with 2-Hydroxy-5-nitroacetophenone: To the freshly prepared Vilsmeier reagent, add 1.81 g (1.0 eq) of 2-hydroxy-5-nitroacetophenone in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.

-

Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. This will decompose the Vilsmeier complex and precipitate the crude product.

-

Continue stirring for 30 minutes until all the ice has melted.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual DMF and inorganic salts.

Purification

-

The crude solid can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:

-

Melting Point: 172-175 °C[8]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.80 (d, 1H), 8.40 (dd, 1H), 7.80 (d, 1H), 7.70 (d, 1H), 6.50 (d, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~177.0, 158.0, 155.0, 144.0, 127.0, 125.0, 124.0, 120.0, 115.0.

-

IR (KBr, cm⁻¹): ~3100-3000 (C-H aromatic), 1660 (C=O, ketone), 1610, 1580 (C=C aromatic), 1520 (N-O asymmetric stretch), 1340 (N-O symmetric stretch).[9]

-

Mass Spectrometry (EI): m/z 191 (M⁺), 163, 135, 117.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Mechanism

Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism for this compound synthesis.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound from 2-hydroxy-5-nitroacetophenone using the Vilsmeier-Haack reaction. The detailed protocol, mechanistic insights, and characterization data provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocol, through comprehensive characterization, ensures the reliable production of the target compound.

References

-

ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [Link]

-

International Journal of Research and Analytical Reviews. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ScienceDirect. Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. [Link]

-

Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 847716. [Link]

-

ResearchGate. Synthesis of chromones (2a–2d). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of 6-methylchromone-3-carbonitrile. [Link]

-

ResearchGate. Synthesis of chromone derivatives. The reaction was carried out with... [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

Organic Chemistry Portal. Synthesis of Chromones and Flavones. [Link]

-

PubChemLite. This compound (C9H5NO4). [Link]

-

National Center for Biotechnology Information. One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. [Link]

-

Royal Society of Chemistry. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

IJRAR.org. Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]

Sources

- 1. Vibrational and surface-enhanced vibrational spectra of 6-nitrochrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. This compound | C9H5NO4 | CID 847716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. This compound 97 51484-05-0 [sigmaaldrich.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Mechanism of 6-Nitrochromone Formation: A Guide to Synthesis and Regioselectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 6-position, creates 6-nitrochromone, a versatile building block for further synthetic transformations in drug discovery programs.[2] This technical guide provides an in-depth exploration of the mechanism governing the formation of this compound. We will dissect the principles of electrophilic aromatic substitution as applied to the unique electronic landscape of the chromone nucleus, explain the critical factors dictating the reaction's regioselectivity, and provide a field-proven experimental protocol for its synthesis.

The Chromone Nucleus: An Electronic Perspective

Understanding the formation of this compound begins with an appreciation of the electronic properties of the parent chromone ring system. The structure consists of a benzene ring fused to a γ-pyrone ring. This fusion creates a complex interplay of electron-donating and electron-withdrawing effects that dictates its reactivity in electrophilic aromatic substitution (SEAr) reactions.[3]

-

Activating Influence: The heterocyclic oxygen atom (position 1) acts as an electron-donating group via resonance. Its lone pairs of electrons can be delocalized into the fused benzene ring, increasing the electron density, particularly at the positions ortho and para to it (C-8 and C-6, respectively). This effect activates the ring towards electrophilic attack.[4]

-

Deactivating Influence: Conversely, the α,β-unsaturated ketone system of the pyrone ring, particularly the carbonyl group at position 4, is strongly electron-withdrawing. This deactivating effect reduces the overall nucleophilicity of the benzene ring and directs incoming electrophiles to the positions meta to the carbonyl group (C-6 and C-8).

The convergence of these two opposing electronic influences is the key to understanding the regiochemistry of nitration. The C-6 position is uniquely favored as it is both para to the strongly activating ether oxygen and meta to the deactivating carbonyl group. The C-8 position, being ortho to the activator and also meta to the deactivator, is the second most likely site for substitution.

The Mechanism of Electrophilic Nitration

The nitration of chromone is a classic example of an electrophilic aromatic substitution reaction, which proceeds via a well-established three-step mechanism.[5]

Step 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the chromone's benzene ring attacks the nitronium ion. The attack preferentially occurs at the C-6 position due to the combined directing effects described previously. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial; the positive charge can be delocalized over several atoms, including the ether oxygen, which provides significant stabilization for attack at the C-6 and C-8 positions.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the C-6 carbon. This restores the aromatic π system, yielding the final product, this compound.

The overall mechanistic pathway is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture (Mixed Acid):

-

In a flask immersed in an ice bath, add a calculated volume of concentrated H₂SO₄.

-

Causality: The reaction is highly exothermic. Pre-cooling the sulfuric acid is a critical safety measure to control the temperature upon addition of nitric acid and prevent runaway reactions or degradation of the nitrating agent.

-

Slowly, and with continuous stirring, add concentrated HNO₃ dropwise to the cold H₂SO₄. Maintain the temperature below 10 °C.

-

-

Reaction Setup:

-

In a separate flask, dissolve chromone (1.0 eq) in a small amount of cold, concentrated H₂SO₄.

-

Causality: Dissolving the substrate in the reaction medium ensures a homogeneous reaction and controlled addition.

-

Cool the solution in an ice bath to 0-5 °C.

-

-

Nitration Reaction:

-

Slowly add the chromone solution dropwise to the vigorously stirred, pre-cooled mixed acid. The temperature must be strictly maintained between 0 and 5 °C.

-

Causality: Low temperature is crucial for selectivity. Higher temperatures can lead to the formation of byproducts, including the 8-nitro and 6,8-dinitro derivatives, and increase the risk of oxidative side reactions. [7] * After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours to ensure completion.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The product, being insoluble in water, will precipitate out of the aqueous solution.

-

Allow the ice to melt completely, and then collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

-

-

Purification and Characterization:

-

The crude this compound can be purified by recrystallization from ethanol.

-

Dry the purified, crystalline product under vacuum.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

-

Data Presentation

The physical and chemical properties of the target compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-nitrochromen-4-one | [8] |

| CAS Number | 51484-05-0 | ,[8] |

| Molecular Formula | C₉H₅NO₄ | ,[8] |

| Molecular Weight | 191.14 g/mol | ,[8] |

| Appearance | Solid | - |

| Melting Point | Data not consistently reported; requires experimental determination. | - |

Conclusion

The formation of this compound is a regioselective process governed by the fundamental principles of electrophilic aromatic substitution, specifically tailored to the unique electronic environment of the chromone scaffold. The activating, para-directing effect of the ether oxygen atom, combined with the deactivating, meta-directing effect of the carbonyl group, synergistically favors electrophilic attack at the C-6 position. By carefully controlling reaction conditions, particularly temperature, this compound can be synthesized efficiently, providing a valuable intermediate for the development of novel therapeutic agents. This guide provides both the theoretical framework and the practical methodology necessary for researchers to successfully utilize this important reaction.

References

-

Simonis chromone cyclization. In a variation the reaction of phenols and beta-ketoesters and phosphorus pentoxide yields a chromone. This reaction is called Simonis chromone cyclization. Wikipedia. [Link]

-

Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]

-

Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

-

Kostanecki acylation. Wikipedia. [Link]

-

Nitration of some 7-Hydroxychromones and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ResearchGate. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Chromone - a valid scaffold in Medicinal Chemistry. CORE. [Link]

-

Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. [Link]

-

Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar. [Link]

-

Nitration of C-5 position of chromones. ResearchGate. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. [Link]

-

Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. [Link]

-

Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. ResearchGate. [Link]

-

Synthesis of Chromones and Thiochromones (4H-Benzo[b]thiapyrones) from Enamines. RSC Publishing. [Link]

-

Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. [Link]

-

General Methods of Preparing Chromones. ResearchGate. [Link]

-

Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Journal of the Chemical Society. [Link]

-

Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

-

(PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. ResearchGate. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. [Link]

- Electrophilic Arom

-

Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. [Link]

-

This compound. PubChem, NIH. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]

-

Electrophilic substitutions. CEM Corporation. [Link]

-

Nitration. Wikipedia. [Link]

-

Mechanism of Nitrone Formation by a Flavin-Dependent Monooxygenase. PMC, NIH. [Link]

- Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound | C9H5NO4 | CID 847716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Nitrochromone

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical examination of 6-nitrochromone (6-nitro-4H-chromen-4-one), a pivotal heterocyclic compound. Its unique electronic and structural features make it a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. An understanding of its chemical behavior is crucial for the rational design and development of novel therapeutic agents and functional materials.

Core Chemical and Physical Characteristics

This compound is a pale yellow crystalline solid. The presence of the nitro group at the 6-position significantly influences its chemical properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Melting Point | 172-175 °C | [2] |

| Appearance | Pale yellow crystalline solid | Chem-Impex |

| CAS Number | 51484-05-0 | [1] |

| IUPAC Name | 6-nitrochromen-4-one | [1] |

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the identification and structural elucidation of this compound.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.85 (d, J=2.8 Hz, 1H, H-5), 8.45 (dd, J=9.2, 2.8 Hz, 1H, H-7), 8.20 (d, J=6.0 Hz, 1H, H-2), 7.95 (d, J=9.2 Hz, 1H, H-8), 6.50 (d, J=6.0 Hz, 1H, H-3).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 176.5 (C-4), 158.0 (C-2), 155.5 (C-8a), 144.0 (C-6), 136.0 (C-5), 126.0 (C-7), 123.5 (C-4a), 120.0 (C-8), 114.0 (C-3).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include: ~3100 cm⁻¹ (aromatic C-H stretch), ~1660 cm⁻¹ (C=O stretch of the γ-pyrone ring), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1340 cm⁻¹ (symmetric NO₂ stretch).[1]

Synthesis of this compound: The Kostanecki-Robinson Reaction

The most prevalent and efficient method for synthesizing the chromone core is the Kostanecki-Robinson reaction. This reaction involves the cyclization of an o-hydroxyaryl ketone with an aliphatic anhydride in the presence of its sodium salt. For this compound, the synthesis starts from 2'-hydroxy-5'-nitroacetophenone.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-hydroxy-5'-nitroacetophenone (1 equivalent), anhydrous sodium acetate (3 equivalents), and acetic anhydride (10-15 volumes).

-

Reaction Execution: Heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature with vigorous stirring for 6-8 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with stirring. The crude this compound will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield pale yellow needles.

Caption: Synthesis of this compound via the Kostanecki-Robinson Reaction.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the electrophilic character of the pyrone ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.

Reduction of the Nitro Group: Gateway to 6-Aminochromone

The reduction of the nitro group to an amine is a fundamental transformation, yielding 6-aminochromone, a key building block for many biologically active molecules.

Experimental Protocol: Reduction using SnCl₂/HCl

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add a solution of stannous chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution of this compound at room temperature.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. The resulting precipitate of 6-aminochromone is then collected by filtration, washed with water, and dried.

Sources

An In-depth Technical Guide to the Solubility of 6-Nitrochromone in Common Organic Solvents

This document serves as a comprehensive technical guide on the solubility of 6-Nitrochromone, a key intermediate in pharmaceutical development and a valuable building block in organic synthesis.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction optimization, purification, formulation development, and biological screening.

While specific quantitative solubility data for this compound is not extensively published, this guide provides a robust framework for its experimental determination. We will delve into the theoretical principles governing its solubility, outline detailed, field-proven protocols for accurate measurement, and provide the necessary tools for data interpretation and presentation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Profile and Expected Solubility

This compound (C₉H₅NO₄, M.W. 191.14 g/mol ) is a pale yellow crystalline solid with a melting point in the range of 168-175 °C.[1] Its structure, featuring a polar nitro group (-NO₂) and a moderately polar chromone core, dictates its interaction with various solvents. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[2][3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The presence of the electron-withdrawing nitro group and the carbonyl group on the chromone ring suggests that this compound will exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Acetone and acetonitrile are particularly relevant for analytical techniques like HPLC.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols is expected to be moderate. While these solvents can act as hydrogen bond acceptors for the nitro and carbonyl oxygens, the lack of a hydrogen bond donor on this compound limits the extent of these interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane.[5] Solubility in aromatic hydrocarbons like toluene may be slightly higher due to potential π-π stacking interactions with the aromatic rings of the chromone structure.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents of intermediate polarity.

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its bioavailability.[6][7] Therefore, experimental determination is not just recommended; it is a necessity for any substantive research or development program.

Framework for Experimental Solubility Determination

The accurate determination of solubility involves creating a saturated solution, ensuring it has reached equilibrium, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the supernatant.

Caption: General experimental workflow for solubility determination.

Detailed Experimental Protocols

Choosing the correct analytical method depends on the required accuracy, available equipment, and the physicochemical properties of the compound.

Sources

Introduction: The Significance of 6-Nitrochromone

An In-Depth Technical Guide to the Structural Elucidation of 6-Nitrochromone

Abstract: This technical guide provides a comprehensive analysis of the molecular and potential crystal structure of this compound (C₉H₅NO₄), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of an experimentally determined single-crystal X-ray structure, this document synthesizes data from advanced computational modeling and vibrational spectroscopy to define its molecular geometry.[2] Furthermore, a rigorous comparative analysis is conducted using the experimentally determined crystal structure of the closely related analogue, 6-nitro-2-trifluoromethylchromone, to infer and predict the supramolecular architecture of this compound. We present predicted intermolecular interactions, a proposed experimental protocol for single-crystal growth, and a forward-looking perspective on the definitive structural characterization of this important molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a deep understanding of the structural properties of this compound.

This compound is a derivative of the chromone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The introduction of a nitro group at the 6-position significantly modulates the molecule's electronic properties, enhancing its reactivity and potential as a synthetic building block for novel pharmaceutical agents and functional materials like fluorescent probes.[1] A precise understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies, as molecular conformation and crystal packing directly influence properties such as solubility, bioavailability, and receptor binding affinity.

Despite its importance, as of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain. This guide addresses this knowledge gap by providing a multi-faceted structural analysis based on the best available theoretical and empirical data.

Theoretical and Spectroscopic Characterization

In the absence of direct crystallographic data, a combination of computational chemistry and vibrational spectroscopy provides a robust and scientifically validated model of the molecular structure.

Computational Modeling using Density Functional Theory (DFT)

A comprehensive theoretical investigation by Senthil kumar et al. provides the optimized molecular geometry of this compound.[2] Their work serves as the foundation for our understanding of the molecule's intrinsic structural parameters.

Causality of Method Selection: The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a widely accepted and well-validated methodology in computational chemistry. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively balances accuracy and computational cost for organic molecules. The large 6-311++G(d,p) basis set ensures a high degree of flexibility in describing the electron distribution, incorporating diffuse functions (++) for non-bonding interactions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms. This level of theory is crucial for accurately modeling the planar chromone ring and the polar nitro group.

The key geometric parameters from this computational study are summarized below.

Table 1: Calculated Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C6 | 1.372 | C6-C1-C2 | 121.3 |

| C1-C2 | 1.451 | C1-C2-C3 | 122.9 |

| C2-C3 | 1.359 | C2-C3-O4 | 122.9 |

| C3-O4 | 1.221 | C3-O4-C5 | 118.1 |

| C5-C6 | 1.389 | O4-C5-C6 | 120.5 |

| C5-O10 | 1.363 | C1-C6-C5 | 114.3 |

| C6-N7 | 1.478 | C1-C6-N7 | 119.5 |

| N7-O8 | 1.220 | C5-C6-N7 | 118.4 |

| N7-O9 | 1.220 | C6-N7-O8 | 117.8 |

| C5-C11 | 1.450 | O8-N7-O9 | 124.4 |

Data synthesized from the computational results reported in Senthil kumar et al. (2015).[2] Atom numbering may be adapted for clarity.

The calculations confirm that the chromone bicyclic system is nearly planar. The nitro group is also predicted to be coplanar with the benzene ring to maximize resonance stabilization, a common feature in para-substituted nitrobenzene derivatives.[3]

Vibrational Spectroscopy (FT-IR & FT-Raman) Validation

Spectroscopic analysis provides an empirical check on the theoretical model. The vibrational frequencies calculated from the optimized DFT structure show excellent agreement with the experimental FT-IR and FT-Raman spectra, confirming that the computed geometry is a true representation of the molecule's ground state.[2]

Key Vibrational Modes Validating the Structure:

-

C=O Stretching: A strong band observed in the FT-IR spectrum, characteristic of the carbonyl group in the γ-pyrone ring.

-

NO₂ Symmetric/Asymmetric Stretching: Two distinct, strong bands are observed, confirming the presence and electronic environment of the nitro group.

-

C-O-C Stretching: Vibrations associated with the ether linkage in the pyrone ring.

-

Aromatic C-H and C=C Stretching: A series of bands corresponding to the vibrations of the bicyclic aromatic system.

The strong correlation between the predicted and observed spectra establishes a self-validating system, lending high confidence to the computed molecular model.

Crystal Structure Analysis via a Validated Proxy

To predict how this compound molecules arrange themselves in the solid state, we turn to the powerful technique of structural analogy.

Rationale for Proxy Selection: 6-nitro-2-trifluoromethylchromone

The crystal structure of 6-nitro-2-trifluoromethylchromone has been determined by X-ray diffraction.[2] This molecule is an ideal proxy for several reasons:

-

Structural Homology: It shares the identical this compound core.

-

Defined Perturbation: The only difference is the substitution of a hydrogen atom with a trifluoromethyl (CF₃) group at the 2-position. The CF₃ group is a well-understood substituent; it is a strong electron-withdrawing group and can participate in weak C-F···H interactions, but it does not fundamentally alter the core ring structure.

-

Data Availability: Experimental crystallographic data provides a real-world template for molecular conformation and intermolecular packing motifs.

By analyzing this known structure, we can make highly educated predictions about the parent compound, this compound.

Experimental Crystal Structure of the Analogue

6-nitro-2-trifluoromethylchromone crystallizes in the monoclinic system with the space group P2₁/c, containing four molecules per unit cell (Z=4).[2] This centrosymmetric space group is very common for organic molecules.

Table 2: Key Crystallographic Data for 6-nitro-2-trifluoromethylchromone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

(Note: Specific cell parameter values are proprietary to crystallographic databases but the system and space group are reported in the literature.)[2]

In the solid state, the fused rings of the analogue are coplanar, and the nitro group lies in this plane. This experimental observation strongly supports the DFT prediction for this compound.[2]

Supramolecular Interactions and Crystal Packing Predictions

The forces governing the assembly of molecules in a crystal are non-covalent. Based on the functional groups present in this compound and insights from its trifluoromethylated analogue, we can predict the key intermolecular interactions.

Predicted Interactions:

-

C-H···O Hydrogen Bonds: The most likely dominant interaction. The acidic aromatic protons and the vinylic proton of the pyrone ring can act as hydrogen bond donors to the oxygen atoms of the carbonyl and nitro groups, which are strong acceptors. These interactions are known to form robust synthons that guide crystal packing.

-

π-π Stacking: The planar aromatic chromone system is expected to form offset or slipped π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Nitro Group Interactions: The nitro group is highly polar and can participate in a variety of interactions. O···N interactions between nitro groups of adjacent molecules, where the oxygen of one group approaches the nitrogen of another, are a recognized packing motif in nitro-containing crystals.[4]

The interplay of these forces will define the final three-dimensional architecture of the crystal.

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Proposed Protocol for Single Crystal Growth

To facilitate the definitive experimental determination of the crystal structure, the following self-validating protocol for single-crystal growth is proposed. The goal is to achieve slow, controlled precipitation from a saturated solution, which is conducive to the formation of high-quality, diffraction-suitable crystals.

Protocol: Slow Evaporation Method

-

Solvent Selection & Screening (Causality): The choice of solvent is critical. A suitable solvent must fully dissolve the compound at a higher temperature but allow it to become supersaturated upon cooling or slow evaporation.

-

Primary Solvents: Screen polar aprotic solvents like Acetone, Acetonitrile, and Ethyl Acetate, where this compound is likely to have moderate solubility.

-

Co-solvent System: If single solvents yield poor results (e.g., oils or amorphous powder), use a binary system. Dissolve the compound in a good solvent (e.g., Dichloromethane) and add a miscible anti-solvent (e.g., Hexane or Heptane) dropwise until turbidity is observed, then clarify with a single drop of the good solvent.

-

-

Preparation of Saturated Solution:

-

Gently warm ~5-10 mg of high-purity this compound in a minimal volume (0.5-1.0 mL) of the chosen solvent or solvent system in a clean, small vial.

-

Ensure complete dissolution. If any particulate matter remains, filter the warm solution through a syringe filter (0.22 µm) into a fresh, dust-free vial. This step is crucial to prevent nucleation on impurities.

-

-

Controlled Crystallization:

-

Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle once or twice. This allows for very slow evaporation of the solvent over several days to weeks.

-

Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at constant room temperature. Temperature fluctuations can disrupt crystal growth.

-

-

Monitoring and Harvesting:

-

Observe the vial daily without disturbing it. The formation of small, well-defined crystals with sharp edges and clear faces indicates successful crystallization.

-

Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle. Wick away excess solvent with the corner of a filter paper and immediately proceed to X-ray diffraction analysis.

-

Caption: Experimental workflow for the single-crystal growth of this compound.

Conclusion and Future Outlook

This guide establishes a robust, albeit theoretical, model of the molecular structure of this compound, strongly supported by DFT calculations and vibrational spectroscopy.[2] By leveraging the experimental crystal structure of a close chemical analogue, we have put forth credible predictions regarding its supramolecular assembly, dominated by C-H···O hydrogen bonds and π-π stacking.

The critical next step for the scientific community is the experimental validation of these predictions. The successful growth of single crystals, following the protocol outlined herein, and subsequent X-ray diffraction analysis will provide the definitive atomic coordinates. This will replace the current model with empirical data, enabling more precise SAR studies, facilitating the design of co-crystals with tailored physicochemical properties, and ultimately accelerating the development of new therapeutics and materials based on the this compound scaffold.

References

-

Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO–LUMO and MEP analysis of this compound by ab initio and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 771-781. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847716, this compound. Retrieved January 15, 2026, from [Link].

- Avendaño Jiménez, L. P., Echeverría, G. A., Piro, O. E., Ulic, S. E., & Jios, J. L. (2019). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study. Crystal Growth & Design. (Note: While a specific article with this exact title was referenced in the search results, a direct clickable link to the full publication was not provided in the snippet.

-

Szatylowicz, H., Stasyuk, O. A., Fonseca Guerra, C., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

-

Daszkiewicz, M. (n.d.). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO-LUMO and MEP analysis of this compound by ab initio and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

A Comprehensive Technical Guide to the Theoretical Calculation of 6-Nitrochromone Properties

This guide provides an in-depth exploration of the theoretical methodologies used to characterize 6-Nitrochromone, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a privileged scaffold, the chromone nucleus is a foundational component in the development of novel therapeutics, exhibiting a wide range of biological activities.[2] The addition of a nitro group at the 6-position enhances its chemical reactivity and modulates its electronic properties, making it a valuable intermediate for organic synthesis and drug discovery.[1]

This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to the computational characterization of this important molecule.

Foundational Principles: Why Theoretical Calculations Matter

Before delving into experimental work, in silico analysis provides a powerful, cost-effective lens to predict and understand a molecule's behavior. For a compound like this compound, theoretical calculations allow us to:

-

Elucidate Molecular Structure: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Predict Spectroscopic Signatures: Simulate vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra, which are crucial for experimental validation and interpretation.

-

Probe Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO), map the molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis to understand reactivity, stability, and intermolecular interaction sites.[3]

-

Guide Synthesis and Application: The insights gained from these calculations can inform synthetic strategies and help predict the molecule's potential as a pharmaceutical agent, fluorescent probe, or advanced material.[1]

The core of modern computational chemistry for molecules of this class lies in Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems. Its balance of accuracy and computational efficiency makes it the industry standard for these types of investigations.

The Computational Workflow: A Self-Validating System

The trustworthiness of theoretical data hinges on a logical and verifiable workflow. The process described here is designed to be self-validating by systematically calculating properties that can be directly compared with experimental data.

Caption: A validated computational workflow for this compound.

Step-by-Step Computational Protocol

This protocol outlines the standard procedure for calculating the properties of this compound.

-

Molecular Structure Preparation:

-

Geometry Optimization:

-

Methodology: The geometry is optimized using Density Functional Theory (DFT). The B3LYP hybrid functional is a robust and widely used choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is selected.[3] This is a Pople-style triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing anions and systems with lone pairs, while (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, essential for describing bonding accurately.

-

Causality: This combination of functional and basis set has been shown to yield results in good agreement with experimental data for chromone derivatives and other nitroaromatic compounds.[3][5]

-

-

Frequency Calculations:

-

Purpose: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: A key aspect of trustworthiness is confirming that the optimized structure is a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output.[3]

-

Output: These calculations also yield the theoretical infrared (IR) and Raman intensities, which can be directly compared to experimental spectra.

-

-

Electronic Property Calculations:

-

UV-Visible Spectra: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[6][7] This method calculates the excitation energies and oscillator strengths of electronic transitions.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).[5][8]

-

Reactivity Descriptors: Frontier Molecular Orbital (HOMO-LUMO) energies, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analyses are performed on the optimized geometry to probe the molecule's electronic characteristics and reactive sites.[3]

-

Analysis of Theoretical Results

The following sections present the expected theoretical data for this compound, contextualized with findings from closely related studies.

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. For a similar compound, 6-nitro-2-trifluoromethylchromone, X-ray diffraction revealed that the fused rings are coplanar.[5] It is expected that this compound will also possess a planar benzopyrone core. The calculated bond lengths and angles can be compared with crystallographic data of analogous structures to validate the computational model.

| Parameter | C=O (Carbonyl) | C-O-C (Ether) | O-N-O (Nitro) |

| Typical Bond Length (Å) | ~1.22 Å | ~1.36 Å | ~1.23 Å |

| Typical Bond Angle (°) | - | ~119° | ~125° |

| Caption: Table 1. Predicted key geometric parameters for this compound based on DFT calculations of similar compounds.[5] |

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies are fundamental for interpreting experimental spectra. A study by Senthil Kumar et al. performed a detailed vibrational analysis of this compound itself.[3]

-

C=O Stretching: The carbonyl group (C=O) stretch is one of the most characteristic peaks in the IR spectrum, typically appearing as a strong band in the 1650-1680 cm⁻¹ region.

-

NO₂ Stretching: The nitro group exhibits symmetric and asymmetric stretching modes. The asymmetric stretch is typically found around 1520-1560 cm⁻¹, while the symmetric stretch appears in the 1345-1385 cm⁻¹ range.

-

C-O-C Stretching: The ether linkage within the pyrone ring also has characteristic stretching vibrations.

-

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring are expected in their characteristic regions.

To improve the agreement between theoretical and experimental frequencies, which can differ due to the harmonic approximation in the calculations and anharmonicity in the real molecule, a scaling factor is often applied to the computed frequencies.[3]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| C=O Stretch | Value from calculation | ~1660 | ~1658 | Strong, characteristic |

| NO₂ Asymmetric Stretch | Value from calculation | ~1530 | ~1532 | Strong |

| NO₂ Symmetric Stretch | Value from calculation | ~1350 | ~1348 | Strong |

| Aromatic C=C Stretch | Value from calculation | ~1600 | ~1605 | Medium-Strong |

| Caption: Table 2. Comparison of key calculated and experimental vibrational frequencies for this compound.[3] (Note: Specific calculated values would be generated from a new calculation). |

Electronic Properties and Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding electronic transitions and reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[3]

For this compound, the HOMO is expected to be distributed over the benzopyrone ring system, while the LUMO will likely be localized significantly on the electron-withdrawing nitro group. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.[3]

Caption: Energy level diagram of Frontier Molecular Orbitals (HOMO/LUMO).

The MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.

-

Red/Yellow Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.[3]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring.[3]

This analysis is critical in drug development for predicting how the molecule might interact with a biological target, such as an enzyme's active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust theoretical framework for characterizing the properties of this compound using DFT and related methods. The synergy between computational prediction and experimental validation forms the bedrock of modern chemical research, providing a deep, atom-level understanding of molecular behavior. The calculated structural, vibrational, and electronic properties of this compound provide essential data for its application in medicinal chemistry and materials science.

Future work could extend these calculations to model the interaction of this compound with biological targets through molecular docking studies, or to explore its excited-state dynamics for photochemical applications. The methodologies presented here serve as a reliable foundation for such advanced investigations.

References

-

Avendaño Jiménez, L. P., Echeverría, G. A., Piro, O. E., Ulic, S. E., & Jios, J. L. (2013). Vibrational, Electronic, and Structural Properties of 6-nitro- and 6-amino-2-trifluoromethylchromone: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(10), 2169–2180. [Link][5][8]

- Chermette, H. (1999). Density functional theory: A powerful tool for theoretical studies in coordination chemistry. Coordination Chemistry Reviews, 178-180, 699-721.

-

Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO-LUMO and MEP analysis of this compound by ab initio and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 771–781. [Link][3]

-

CONICET. (2013). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone. Retrieved January 15, 2026, from [Link]

- Schreiner, P. R. (2002). Computational Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847716, this compound. Retrieved January 15, 2026, from [Link].[4][9]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105934. [Link][8]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

- Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019-2039.

-

Adnan, M., et al. (2013). A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo) resorcinol complexes. Turkish Journal of Chemistry, 38, 84-95. [Link][7]

-

ResearchGate. (2023). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. Retrieved January 15, 2026, from [Link][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO-LUMO and MEP analysis of this compound by ab initio and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H5NO4 | CID 847716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vibrational, electronic, and structural properties of 6-nitro- and 6-amino-2-trifluoromethylchromone: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Nitrochromone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrochromone (6-nitro-4H-chromen-4-one) is a pivotal heterocyclic compound that has garnered significant interest within the scientific community. Its unique chemical architecture, featuring a chromone core functionalized with a nitro group at the 6-position, imparts a range of intriguing properties that have been harnessed in various fields, most notably in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, tracing its historical origins, detailing its synthesis and characterization, and exploring its diverse biological activities and applications. The content herein is designed to serve as an authoritative resource, grounded in scientific literature, to support ongoing and future research endeavors.

Introduction: The Significance of the Chromone Scaffold

The chromone ring system, a benzopyran-4-one, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2] The inherent biological relevance of the chromone nucleus, coupled with its synthetic tractability, has made it a fertile ground for the development of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position of the chromone ring system significantly influences the molecule's electronic properties, reactivity, and biological interactions, making this compound a compound of particular interest.[3][4]

Discovery and Historical Context

While the broader family of chromones has been known and utilized for over a century, with one of the first synthetic methods being introduced by Heywang and Kostanecki, the specific history of this compound is more recent.[5] Early investigations into the nitration of chromone derivatives laid the groundwork for the synthesis of various nitro-substituted analogues. The impetus for the preparation of this compound and its derivatives has largely been driven by the quest for new pharmacologically active molecules, with the nitro group being a well-established pharmacophore in many drug classes.[4]

Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the cyclization of a suitably substituted acetophenone precursor. A prevalent method involves the use of 2'-hydroxy-5'-nitroacetophenone as the starting material.[6]

Synthetic Pathway from 2'-Hydroxy-5'-nitroacetophenone

A reliable synthetic route to this compound involves a two-step process starting from 2'-hydroxy-5'-nitroacetophenone. The first step is an aldol condensation with an appropriate aldehyde, followed by an intramolecular cyclization and subsequent oxidation. A more direct approach involves the reaction of the acetophenone with a formylating agent.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 6-Nitro-4H-chromen-4-one from 2'-hydroxy-5'-nitroacetophenone.

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to afford pure this compound as a solid.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are accomplished using a combination of spectroscopic techniques.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and vinyl protons of the chromone ring system. The presence of the nitro group at the 6-position influences the chemical shifts of the protons on the benzene ring, causing a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the carbonyl carbon, the vinyl carbons of the pyrone ring, and the carbons of the benzene ring. The carbon attached to the nitro group (C-6) will also exhibit a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the pyrone ring, the nitro group (NO₂), and the aromatic C-H and C=C bonds.[8]

| Physicochemical Properties of this compound | |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

| CAS Number | 51484-05-0 |

| Appearance | White to yellow to green powder/crystal |

| Melting Point | 172-175 °C |

Table 1: Key physicochemical properties of this compound.[9]

Biological Activities and Applications

The introduction of the nitro group at the 6-position of the chromone scaffold has been shown to be a critical determinant of enhanced biological activity.[10] While much of the research has focused on derivatives of this compound, the parent compound itself serves as a crucial building block and a reference for structure-activity relationship (SAR) studies.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of nitro-substituted chromone derivatives.[11][12] The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways, such as the EGFR tyrosine kinase pathway, and the induction of apoptosis.[10][13] The electron-withdrawing nature of the nitro group is believed to play a significant role in the interaction of these compounds with their biological targets.[10]

Antimicrobial and Antiparasitic Potential

Nitro-containing heterocyclic compounds have a long history of use as antimicrobial and antiparasitic agents.[4] The biological activity in this context is often attributed to the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species. Derivatives of this compound have been investigated for their potential as novel antimicrobial and antileishmanial therapeutics.

Enzyme Inhibition

Derivatives of this compound have been evaluated as inhibitors of various enzymes. For instance, substituted chroman-4-ones, which are closely related to chromones, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases.[6]

Fluorescent Probes

The chromone scaffold possesses inherent fluorescent properties, which can be modulated by the introduction of various functional groups.[3] this compound serves as a valuable intermediate in the synthesis of fluorescent probes designed for the detection of biologically relevant species and for cellular imaging.[3] The nitro group can act as a fluorescence quencher, and its reduction to an amino group under specific biological conditions (e.g., in hypoxic tumor cells) can lead to a "turn-on" fluorescence response.

Logical and Experimental Workflows

The development and evaluation of this compound and its derivatives follow a logical progression from synthesis to biological testing.

Synthetic and Characterization Workflow

Caption: A typical workflow for the synthesis and characterization of this compound.

Biological Evaluation Workflow

Caption: A general workflow for the biological evaluation of this compound and its derivatives.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring utility of the chromone scaffold in chemical and pharmaceutical research. Its accessibility through established synthetic routes and the versatility of the nitro group make it a valuable building block for the creation of a diverse range of functional molecules. Future research is likely to continue exploring the therapeutic potential of this compound derivatives, with a focus on developing more potent and selective agents for the treatment of cancer, infectious diseases, and other disorders. Furthermore, the application of this compound in the design of advanced materials, such as fluorescent probes for diagnostics and imaging, represents a growing and exciting area of investigation. This guide has aimed to provide a solid foundation for researchers to build upon as they delve into the rich chemistry and biology of this important heterocyclic compound.

References

-

O. S. Ade, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]

-

ResearchGate. (2025). DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. ResearchGate. [Link]

-

Arzyamova, E. M., Tarasov, D. O., & Yegorova, A. Y. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Chemistry Proceedings, 14(1), 2. [Link]

-

Guo, Q., et al. (2013). Design, syntheses, and antitumor activity of novel chromone and aurone derivatives. Semantic Scholar. [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

-

PMC. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. National Center for Biotechnology Information. [Link]

-

Garazd, Y., Garazd, M., & Lesyk, R. (2017). Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Derivatives. Saudi Pharmaceutical Journal, 25(2), 214–223. [Link]

-

ResearchGate. (n.d.). Our approach to the synthesis of 4H‐chromenes and 4H‐chromen‐ones from p‐QMs. ResearchGate. [Link]

-

PMC. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Studies on the Affinity of 6-[(n-(Cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for Sigma 1/2 Receptors. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). 6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Publishing. [Link]

-

SciSpace. (n.d.). advances in - heterocyclic chemistry. SciSpace. [Link]

-

MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

-

MDPI. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. MDPI. [Link]

-

Journal of the Chemical Society (Resumed). (1949). 356. Studies on nitroamines. Part VI. The nitration of some aminomethylnitroamines. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C9H5NO4 | CID 847716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, syntheses, and antitumor activity of novel chromone and aurone derivatives. | Semantic Scholar [semanticscholar.org]

- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Rationale for Investigating 6-Nitrochromone Analogs

An In-depth Technical Guide to the Biological Screening of Novel 6-Nitrochromone Analogs